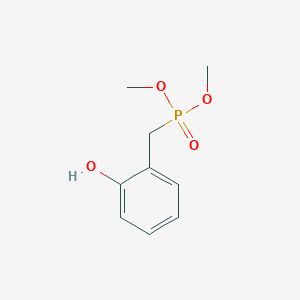
2-(Dimethoxyphosphorylmethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethoxyphosphorylmethyl)phenol is an organic compound that features a phenol group substituted with a dimethoxyphosphorylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethoxyphosphorylmethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable phenol derivative with a dimethoxyphosphorylmethylating agent. This reaction typically requires a strong base, such as sodium hydride, and is conducted under anhydrous conditions to prevent hydrolysis of the phosphoryl group .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the reaction of phenol with dimethyl phosphite in the presence of a catalyst. This process is optimized to achieve high yields and purity, often employing continuous flow reactors to maintain consistent reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethoxyphosphorylmethyl)phenol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert quinones back to phenols, often using reagents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenol group directs substituents to the ortho and para positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium dichromate and Fremy’s salt.
Reduction: Sodium borohydride is frequently used for reducing quinones to phenols.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and other aromatic compounds, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-(Dimethoxyphosphorylmethyl)phenol has several applications in scientific research:
Mécanisme D'action
The mechanism by which 2-(Dimethoxyphosphorylmethyl)phenol exerts its effects involves the interaction of its phenol and phosphoryl groups with various molecular targets. The phenol group can participate in hydrogen bonding and electrophilic aromatic substitution, while the phosphoryl group can mimic phosphate groups in biological systems, influencing enzyme activity and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: The parent compound, which lacks the dimethoxyphosphorylmethyl group.
1-Naphthol: Another phenolic compound with a different substitution pattern.
Hydroquinone: A phenolic compound with two hydroxyl groups in a para configuration.
Uniqueness
2-(Dimethoxyphosphorylmethyl)phenol is unique due to the presence of the dimethoxyphosphorylmethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to participate in phosphorylation-related processes, making it valuable in both research and industrial applications .
Propriétés
Numéro CAS |
68997-87-5 |
|---|---|
Formule moléculaire |
C9H13O4P |
Poids moléculaire |
216.17 g/mol |
Nom IUPAC |
2-(dimethoxyphosphorylmethyl)phenol |
InChI |
InChI=1S/C9H13O4P/c1-12-14(11,13-2)7-8-5-3-4-6-9(8)10/h3-6,10H,7H2,1-2H3 |
Clé InChI |
HAJHQGFBISANDX-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(CC1=CC=CC=C1O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



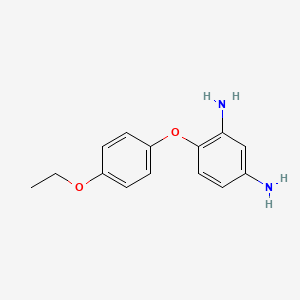
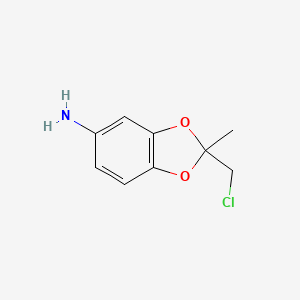
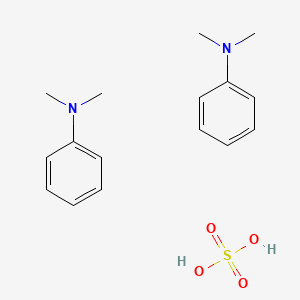


![(E)-but-2-enedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxy-2-propylpyrimidine-5-carboxamide](/img/structure/B14464646.png)
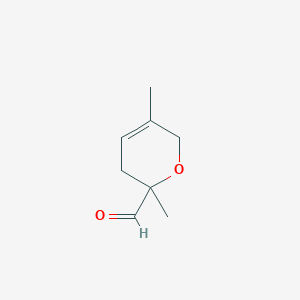
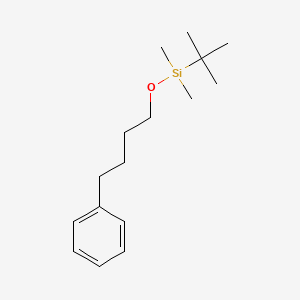
![N-[(E)-(Dimethylamino)methylidene]formamide](/img/structure/B14464676.png)
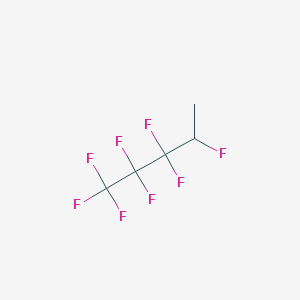
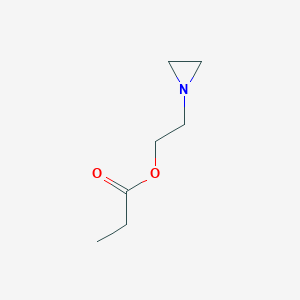
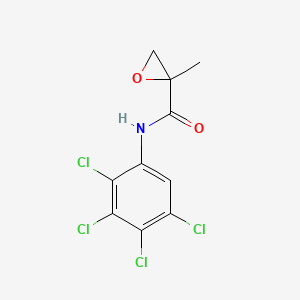
![4-[(2-Hydroxy-6-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14464693.png)
